
4-(2-methoxyethyl)aniline hydrochloride
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Overview
Description
4-(2-Methoxyethyl)aniline hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a derivative of aniline, where the aniline ring is substituted with a 2-methoxyethyl group at the para position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2-methoxyethanol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out under reflux conditions, followed by the reduction of the nitro group to an amine group. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of catalytic hydrogenation for the reduction step and efficient separation techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Parent aniline derivative.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Methoxyethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but lacks the 2-methoxyethyl group.
2-Methoxyaniline: Substitution at the ortho position instead of the para position.
4-Ethoxyaniline: Ethoxy group instead of methoxy group.
Uniqueness: 4-(2-Methoxyethyl)aniline hydrochloride is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
4-(2-Methoxyethyl)aniline hydrochloride, a derivative of aniline, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.
- Chemical Name : this compound
- CAS Number : 1803612-33-0
- Molecular Formula : C10H15ClN2O
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its structure allows for binding to enzymes and receptors, influencing cellular pathways involved in disease processes.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting growth.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and interference with DNA synthesis.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Overview
Biological Activity | Effect | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting its potential use as an antimicrobial agent in clinical settings. -
Cytotoxicity Against Cancer Cells :
In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The mechanism involved the activation of apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation. -
Neuroprotective Properties :
Research exploring the neuroprotective effects revealed that the compound could mitigate oxidative damage in neuronal cultures. This was assessed through assays measuring reactive oxygen species (ROS) levels and cell viability following exposure to neurotoxic agents.
Safety and Toxicology
Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. Studies have established a no-observed-adverse-effect level (NOAEL) of approximately 8 mg/kg/day based on acute toxicity tests in animal models.
Properties
IUPAC Name |
4-(2-methoxyethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5H,6-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWWMRBLHXSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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